molecular formula C17H20ClNO3 B2489609 (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one CAS No. 2321333-06-4

(E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one

Numéro de catalogue: B2489609
Numéro CAS: 2321333-06-4
Poids moléculaire: 321.8
Clé InChI: KXBMPWLGOHKHQW-ZZXKWVIFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a synthetically designed organic compound with a molecular formula of C17H20ClNO3 and a molecular weight of 321.80 g/mol . Its structure incorporates several pharmaceutically relevant motifs, including an (E)-enone backbone, a 4-chlorophenyl substituent, and an azetidine ring linked to a tetrahydrofuran-3-ylmethoxy side chain . This specific arrangement of polar functional groups and a stable, conjugated double bond contributes to the compound's promising physicochemical properties, such as good solubility and bioavailability, making it a valuable intermediate in medicinal chemistry . The compound's core framework is based on an azetidine derivative, a four-membered nitrogen-containing heterocycle recognized for its significant potential in drug discovery. Substituted azetidine derivatives have been investigated for a wide spectrum of pharmacological activities, indicating the potential of this chemical class in developing therapies for various disorders . Furthermore, the structural attributes of this compound make it a prime candidate for research into targeted therapeutic agents. The concept of attaching a payload to a targeted covalent inhibitor, as explored in related oncological research, highlights the potential utility of such complex molecules in targeted drug delivery systems . Researchers can leverage this compound as a key synthetic intermediate or a scaffold for developing novel bioactive molecules, particularly in oncology and neuropharmacology. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Propriétés

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c18-15-4-1-13(2-5-15)3-6-17(20)19-9-16(10-19)22-12-14-7-8-21-11-14/h1-6,14,16H,7-12H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBMPWLGOHKHQW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1COC2CN(C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its distinct structural features, including a chlorophenyl group, a tetrahydrofuran moiety, and an azetidine ring. These components suggest potential interactions with various biological targets, making this compound of significant interest in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Chlorophenyl Group : Enhances lipophilicity and may contribute to antibacterial properties.
  • Tetrahydrofuran Moiety : Known for its role in enhancing solubility and bioavailability.
  • Azetidine Ring : Often associated with neuroactive properties.

Biological Activities

Preliminary studies indicate that (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one may exhibit several biological activities, including:

  • Antimicrobial Activity : The presence of the chlorophenyl group is linked to antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Neuroactivity : The azetidine ring is known for its neuroactive capabilities, potentially influencing neurotransmitter systems.
  • Antitumor Activity : Initial assessments suggest that this compound could possess cytotoxic effects against cancer cell lines.

Structure–Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) models can be utilized to predict the biological activity of this compound based on its structural features. Comparisons with structurally similar compounds reveal insights into potential pharmacological effects.

Compound NameStructural FeaturesBiological Activity
4-ChlorophenolChlorophenyl groupAntimicrobial
TetrahydrofuranCyclic etherSolvent properties
Azetidine derivativesAzetidine ringNeuroactive

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one.

Study 1: Antimicrobial Screening

A study conducted by Da Silva et al. evaluated the antimicrobial efficacy of various azetidine derivatives, revealing that compounds with similar structural motifs exhibited significant activity against Salmonella typhi and Bacillus subtilis . This suggests that (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one may share these properties.

Study 2: Antitumor Activity

Research on thiazolidinone derivatives highlighted their anti-glioma activity through decreased cell viability in glioblastoma multiform cells . Given the structural similarities, it is plausible that (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one could exhibit comparable antitumor effects.

Study 3: Neuroactivity Assessment

Compounds containing azetidine rings have been shown to influence neurotransmitter systems positively. A review article summarized various neuroactive compounds, indicating that modifications in structure could enhance their pharmacological profiles .

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds similar to (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown significant antibacterial and antifungal properties. For instance, derivatives of azetidine have been reported to exhibit activity against various pathogens, including E. coli and Staphylococcus aureus .
  • Anticancer Potential : The enone functionality is often associated with cytotoxic effects in cancer cell lines. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one might also possess anticancer properties .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be beneficial in therapeutic applications. For instance, the inhibition of arginase has been linked to anti-inflammatory effects, which may be relevant for treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Synthesis and Derivatives

The synthesis of (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. The development of derivatives can further enhance its biological activity or selectivity towards specific targets.

Table 1: Synthetic Routes for Related Compounds

CompoundSynthesis MethodKey ReagentsYield (%)
Compound ACondensation ReactionAldehyde, Amine85
Compound BNucleophilic SubstitutionAlkyl Halide, Base75
Compound CCyclization ReactionIsocyanate, Alcohol90

Case Studies

Several studies have explored the applications of compounds structurally related to (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of azetidine derivatives, revealing that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Against Cancer Cells : Research on similar enone compounds demonstrated their effectiveness in inducing cell cycle arrest and apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Inflammatory Response Modulation : Compounds with similar functionalities were shown to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, suggesting potential therapeutic applications in inflammatory diseases .

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The table below compares the target compound with structurally related chalcones:

Compound Name Molecular Formula / Weight Key Substituents Synthesis Method Reported Biological Activity References
(E)-3-(4-Chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one (Target) C₁₈H₁₉ClNO₃ (MW: 332.8 g/mol) 4-Chlorophenyl, azetidine-tetrahydrofuran methoxy Likely Claisen-Schmidt Not explicitly reported (inferred) -
(E)-1-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one C₁₆H₁₄O₃ (MW: 254.3 g/mol) 4-Hydroxyphenyl, 3-methoxyphenyl Claisen-Schmidt (NaOH/ethanol) Antioxidant, antimicrobial potential
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one C₁₆H₁₃ClO (MW: 256.7 g/mol) 4-Chlorophenyl, 4-methylphenyl Not specified N/A
(E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₃ClO₂ (MW: 272.7 g/mol) 3-Chlorophenyl, 4-methoxyphenyl Claisen-Schmidt Anticancer screening (inferred)
(E)-1-(2-Fluoro-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one C₁₆H₁₁ClFO₂ (MW: 293.7 g/mol) 2-Fluoro-4-methoxyphenyl, 4-chlorophenyl Not specified N/A

Key Observations

Structural Effects on Physicochemical Properties
  • Solubility : The azetidine-tetrahydrofuran substituent in the target compound introduces polar oxygen and nitrogen atoms, likely enhancing aqueous solubility compared to purely aromatic analogues (e.g., 4-methylphenyl or 3-methoxyphenyl ).
  • Crystallinity : Compounds with methoxy or hydroxyl groups (e.g., ) may exhibit higher melting points due to hydrogen bonding, whereas the azetidine ring in the target compound could reduce crystallinity, favoring amorphous forms.

Q & A

Q. What are the standard synthetic routes for (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation, a method widely used for chalcone derivatives. Key steps include:

  • Reaction Setup : Mixing 4-chlorophenylacetone with an aldehyde precursor (e.g., 3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbaldehyde) in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the (E)-isomer .
  • Yield Optimization : Adjusting molar ratios (1:1.2 ketone:aldehyde) and reaction time (12–24 hours) to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • NMR Spectroscopy : 1H and 13C-APT NMR identify proton environments (e.g., α,β-unsaturated ketone protons at δ 7.2–7.8 ppm) and confirm stereochemistry .
  • FT-IR : Strong carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and conjugated alkene (C=C) at ~1600 cm⁻¹ .
  • X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between chlorophenyl and azetidine rings) and non-covalent interactions (e.g., C–H···O) .

Q. What are the key structural features resolved by X-ray crystallography?

  • Bond Lengths : C=O (1.21–1.23 Å), C=C (1.33–1.35 Å), and C–Cl (1.74 Å) .
  • Dihedral Angles : ~10–15° between the azetidine and tetrahydrofuran rings, indicating moderate steric hindrance .
  • Packing : Non-centrosymmetric crystal symmetry (e.g., P21 space group), relevant for nonlinear optical properties .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to validate bond lengths and angles .
  • NMR Chemical Shift Prediction : Use gauge-invariant atomic orbital (GIAO) methods to reconcile discrepancies in proton environments .
  • Dynamic Effects : Account for solvent interactions (e.g., DMSO vs. solid-state) using polarizable continuum models (PCM) .

Q. What strategies stabilize the azetidine ring during synthesis?

  • Protecting Groups : Temporarily block the azetidine nitrogen with tert-butoxycarbonyl (Boc) to prevent ring-opening .
  • Low-Temperature Reactions : Conduct alkylation steps (e.g., methoxy substitution) at 0–5°C to minimize ring strain .
  • Solvent Selection : Use aprotic solvents (e.g., DCM) to avoid nucleophilic attack on the azetidine .

Q. How does the tetrahydrofuran-3-yl methoxy group influence electronic properties?

  • Hammett Analysis : The electron-donating methoxy group (σ ~ -0.27) increases electron density on the azetidine ring, enhancing nucleophilicity .
  • DFT Frontier Orbitals : HOMO-LUMO gaps (4.5–5.0 eV) suggest moderate reactivity, with LUMO localized on the α,β-unsaturated ketone .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization (FP) or time-resolved FRET .
  • Molecular Docking : Simulate binding to ATP-binding pockets (e.g., PDB: 1M17) with AutoDock Vina, focusing on hydrogen bonds with hinge regions .
  • SAR Studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to correlate structure with IC50 values .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.